molecular formula C12H14O4 B15352683 3-Phenyladipic acid CAS No. 56376-63-7

3-Phenyladipic acid

Cat. No.: B15352683
CAS No.: 56376-63-7
M. Wt: 222.24 g/mol
InChI Key: FVQKPAFDGMJTDG-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring attached to the third carbon of a hexanedioic acid chain. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyladipic acid can be synthesized through several methods, including the oxidation of 3-phenylpropionic acid or the cyclization of phenylacetic acid derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic oxidation of phenylacetic acid derivatives using transition metal catalysts like palladium or platinum. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyladipic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Halogenated phenyl compounds.

Scientific Research Applications

3-Phenyladipic acid is utilized in various scientific research applications, including:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: In the study of metabolic pathways and enzyme interactions.

  • Medicine: As a precursor for pharmaceutical compounds.

  • Industry: In the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-phenyladipic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to produce active drug compounds. The molecular targets and pathways involved vary based on the specific reactions and biological systems being studied.

Comparison with Similar Compounds

  • Phthalic acid

  • Isophthalic acid

  • Terephthalic acid

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Properties

CAS No.

56376-63-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-phenylhexanedioic acid

InChI

InChI=1S/C12H14O4/c13-11(14)7-6-10(8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16)

InChI Key

FVQKPAFDGMJTDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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